2,9-diazaspiro[5.5]undecan-3-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,9-diazaspiro[5.5]undecan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;/h10H,1-7H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPCDHGFMQKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CNC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Conformational Analysis of 2,9 Diazaspiro 5.5 Undecan 3 One Hydrochloride and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity through chemical bonds, and their proximity in space. For a spirocyclic system like 2,9-diazaspiro[5.5]undecan-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of its structure.
Proton (¹H) NMR spectroscopy is the most common NMR technique used to identify the hydrogen framework of a molecule. The chemical shift (δ) of each proton provides information about its electronic environment, while the coupling constants (J) reveal the number and geometric relationship of neighboring protons.
In the 2,9-diazaspiro[5.5]undecane scaffold, the protons on the two piperidine-derived rings would exhibit complex splitting patterns due to their fixed spatial relationships in the chair conformations. The protons adjacent to the nitrogen atoms and the carbonyl group would be expected to appear at a lower field (higher ppm) due to the deshielding effects of these electronegative atoms.
While specific experimental data for 2,9-diazaspiro[5.5]undecan-3-one hydrochloride is not widely published, data from analogous compounds like 3,9-diazaspiro[5.5]undecane derivatives can serve as an illustrative example of the expected data. For instance, in a study of tert-butyl 9-(4-(trifluoromethyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate, the proton signals for the spirocyclic core were observed between 1.38 and 3.68 ppm. soton.ac.uk The protons on carbons adjacent to a nitrogen atom typically appear in the 3.2-3.7 ppm range, while the remaining methylene (B1212753) protons of the rings are found further upfield. soton.ac.uk
Table 1: Illustrative ¹H NMR Data for a 3,9-Diazaspiro[5.5]undecane Analogue (Data is for tert-Butyl 9-(4-(trifluoromethyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate, demonstrating typical chemical shifts for the core structure) soton.ac.uk
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Ring Protons | 3.68 - 3.56 | m |
| Ring Protons | 3.33 - 3.26 | m |
| Ring Protons | 3.22 | m |
| Ring Protons | 1.38 | m |
Note: 'm' denotes a multiplet, indicating complex spin-spin coupling between multiple protons.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" and characterization of the chemical environment of each carbon.
For 2,9-diazaspiro[5.5]undecan-3-one, one would expect to see nine distinct signals corresponding to the nine carbon atoms of the core structure. The carbonyl carbon (C3) would be the most downfield signal, typically appearing in the range of 160-180 ppm. The spiro carbon (C6), being quaternary, would have a unique chemical shift and can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Carbons bonded to nitrogen atoms would appear in the 30-50 ppm range.
As an example, ¹³C NMR data for a related 3,9-diazaspiro[5.5]undecane derivative shows the spirocyclic carbons resonating between approximately 30 and 43 ppm, with the Boc-protected carbons appearing further downfield. soton.ac.uk
Table 2: Illustrative ¹³C NMR Data for a 3,9-Diazaspiro[5.5]undecane Analogue (Data is for tert-Butyl 9-(4-(trifluoromethyl)benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate) soton.ac.uk
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (amide) | 167.4 |
| C=O (Boc) | 153.9 |
| C (spiro) | 37.2 |
| CH₂ (ring) | 42.9 |
| CH₂ (ring) | 34.9 |
| CH₂ (ring) | 34.6 |
| CH₂ (ring) | 34.4 |
| CH₂ (ring) | 34.3 |
| CH₂ (ring) | 30.1 |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to directly probe the chemical environment of nitrogen atoms. Although less sensitive than ¹H or ¹³C NMR, it provides valuable information, especially in nitrogen-rich heterocyclic compounds. The chemical shifts of the nitrogen atoms in this compound would confirm their respective environments—one being part of an amide (lactam) and the other an amine (as a hydrochloride salt). The protonation state of the nitrogen atoms significantly influences their chemical shifts, making ¹⁵N NMR a useful tool for studying acid-base properties.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by correlating signals from different nuclei.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate the signals of protons with the carbon atoms to which they are directly attached. libretexts.org This allows for the unambiguous assignment of which protons are bonded to which carbons in the diazaspiro[5.5]undecane rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. libretexts.org It is instrumental in piecing together the molecular skeleton by identifying connectivities across quaternary carbons (like the spiro-carbon) and carbonyl groups, which have no attached protons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. youtube.com For a rigid spirocyclic system, NOESY is essential for determining the stereochemistry and the relative orientation of protons, such as distinguishing between axial and equatorial protons on the rings. Studies on related diazaspiro[5.5]undecane systems confirm the use of these 2D techniques for definitive structural assignment. soton.ac.uk
Conformational Preferences and Dynamics in Solution
The biological activity and physical properties of cyclic molecules are often dictated by their preferred three-dimensional shape, or conformation. For spiro[5.5]undecane systems, the conformation of the two six-membered rings is of primary interest.
The spiro[5.5]undecane skeleton consists of two cyclohexane-type rings joined at a single carbon atom. Six-membered rings predominantly adopt a low-energy "chair" conformation to minimize steric and torsional strain. It is well-established through conformational analysis and variable temperature NMR experiments on related spiro[5.5]undecane derivatives that both six-membered rings typically exist in stable chair conformations. nih.gov
In the case of 2,9-diazaspiro[5.5]undecan-3-one, both the piperidinone and piperidine (B6355638) rings are expected to adopt chair conformations. The presence of substituents or the nature of the ring fusion can sometimes lead to other conformations like a "boat" or "twist-boat," but the double-chair conformation is generally the most stable arrangement for the unsubstituted spiro[5.5]undecane core. The specific orientation of substituents (axial vs. equatorial) on these chair rings would be determined using coupling constants from ¹H NMR and through-space correlations from NOESY experiments.
Factors Influencing Conformational Stability (e.g., Steric and Electronic Effects, A(1,3)-strain)
The conformational stability of the 2,9-diazaspiro[5.5]undecan-3-one scaffold is primarily dictated by the interplay of steric and electronic effects within its two interconnected piperidine rings. Each ring typically adopts a low-energy chair conformation to minimize torsional strain. However, the substituents and their interactions introduce complexities that favor specific conformers.
A dominant factor in substituted piperidine rings is allylic 1,3-strain (A(1,3)-strain), a type of steric strain that occurs between a substituent on an sp² carbon (or a nitrogen with significant sp² character) and an axial substituent two carbons away. nih.govwpmucdn.comacs.org In the context of 2,9-diazaspiro[5.5]undecan-3-one, the nitrogen atom at the 2-position (N2) is part of a lactam, giving its bond to the carbonyl carbon significant double-bond character. This electronic feature influences the conformational preference of substituents on the adjacent spiro-carbon (C5). To avoid unfavorable A(1,3)-strain, the piperidine ring containing the lactam will preferentially adopt a conformation where the C5-C6 bond is oriented equatorially with respect to the lactam plane. whiterose.ac.uk
Determination of Preferred Stereoisomeric Forms and Diastereoselectivity
The synthesis of 2,9-diazaspiro[5.5]undecan-3-one and its derivatives can result in multiple stereoisomers due to the presence of chiral centers, including the spiro-carbon atom at C5. The control and determination of the preferred stereoisomeric form are crucial, as different isomers can exhibit distinct biological activities. Diastereoselectivity in the synthesis of such spiro compounds is often achieved through catalyst-controlled or substrate-controlled reactions.
Modern synthetic methods, such as organocatalyzed cascade reactions, have proven effective in the asymmetric construction of spirocyclic gem-diamines. rsc.orgresearchgate.net For instance, a [3+3] annulation strategy can provide access to enantioenriched spiro-diamine scaffolds with high diastereoselectivity. rsc.org Similarly, acid-catalyzed condensation reactions can be optimized to favor the formation of a specific diastereomer by carefully selecting the catalyst and reaction conditions, which can control the stereochemical outcome of the cyclization step. mdpi.com
The thermodynamic stability of the resulting diastereomers is a key determinant of the final product ratio. The preferred stereoisomer will be the one that minimizes unfavorable steric interactions. For example, bulky substituents introduced during the synthesis will preferentially occupy equatorial positions in the final chair conformations of the piperidine rings to avoid destabilizing 1,3-diaxial interactions. Computational modeling and Nuclear Overhauser Effect (NOE) NMR spectroscopy are instrumental in determining the relative configuration of the stereocenters and identifying the most stable diastereomeric form in solution.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the absolute configuration of stereocenters. This technique is invaluable for validating the outcomes of stereoselective syntheses and understanding the molecule's three-dimensional architecture.
Single-Crystal X-ray Diffraction of 2,9-Diazaspiro[5.5]undecan-3-one Derivatives
Single-crystal X-ray diffraction studies on analogues of 2,9-diazaspiro[5.5]undecan-3-one, such as 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, confirm the foundational conformational principles. uzh.chuzh.ch These studies reveal that in the solid state, both six-membered rings adopt stable chair conformations. The spiro-fusion enforces a rigid, perpendicular arrangement of the two rings.
The crystal structure of these analogues provides detailed insights into the molecular geometry. For example, in the crystal structure of a closely related inhibitor bound to its target protein (PDB ID: 7O08), the piperidine lactam ring is held in a defined chair conformation, with the exocyclic amide group positioned to form specific hydrogen bonds. uzh.chuzh.ch The second piperidine ring also maintains a chair form, with its substituent oriented to fit within the protein's binding pocket. Analysis of the crystal packing often reveals intermolecular interactions, such as hydrogen bonding involving the lactam N-H and carbonyl oxygen, which stabilize the crystal lattice. mdpi.commdpi.com
Below is a representative table of crystallographic data for an analogue, illustrating the type of information obtained.
| Parameter | Value for a 1,4,9-Triazaspiro[5.5]undecan-2-one Analogue (PDB: 7O08) |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | 11.2, 16.5, 21.8 |
| α, β, γ (°) | 90, 105.5, 90 |
| Resolution (Å) | 1.85 |
| R-value (obs) | 0.19 |
| Conformational Detail | Observation |
| Piperidine Ring 1 (Lactam) | Chair Conformation |
| Piperidine Ring 2 | Chair Conformation |
| Ring Junction | Spirocyclic |
Note: Data is illustrative and derived from a published structure of a functionalized analogue to demonstrate the outputs of a crystallographic experiment. uzh.ch
Correlation of Solid-State and Solution Conformations
An important consideration in structural biology and chemistry is the extent to which a molecule's solid-state conformation, as determined by X-ray crystallography, represents its conformation in solution. researchgate.net For many organic molecules, a strong correlation exists between the two states, particularly for rigid scaffolds. researchgate.net The lowest-energy conformer in solution is often the one observed in the crystal lattice.
However, discrepancies can arise. Crystal packing forces can sometimes trap a higher-energy conformer or select one of several low-energy conformers that are in dynamic equilibrium in solution. acs.org For the 2,9-diazaspiro[5.5]undecane-3-one system, the chair conformations of the piperidine rings are expected to be the most stable in both solid and solution phases. Techniques like 2D NMR spectroscopy, particularly NOESY and ROESY experiments, can identify through-space correlations between protons, allowing for the determination of their relative orientations and thus the dominant conformation in solution.
While the primary chair conformation is likely consistent, subtle differences, such as the rotational position of flexible side chains, may exist between the two phases. mdpi.com In cases of N-nitrosamine analogues, restricted bond rotation can lead to distinct rotamers that interconvert slowly in solution but can be locked as static, diastereomeric forms in the crystal lattice. acs.org Therefore, a comprehensive structural analysis requires the complementary use of both X-ray diffraction for the solid state and NMR spectroscopy for the solution state to fully characterize the conformational landscape of 2,9-diazaspiro[5.5]undecan-3-one and its derivatives.
Reactivity and Chemical Transformations of the 2,9 Diazaspiro 5.5 Undecan 3 One Core
Reactivity of the Carbonyl Group (C3-one)
The carbonyl group at the C3 position is part of a δ-lactam ring. Its reactivity is influenced by the adjacent N2 nitrogen atom, which can donate its lone pair of electrons to the carbonyl carbon, reducing its electrophilicity compared to a simple ketone. allstudiesjournal.com Nevertheless, this carbonyl group remains a key site for transformations.
Key reactions involving the C3-carbonyl group include:
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4), which would transform the 2,9-diazaspiro[5.5]undecan-3-one core into a 2,9-diazaspiro[5.5]undecane. This complete reduction converts the lactam into a cyclic diamine. Milder reducing agents may selectively reduce the carbonyl to a hydroxyl group, though this is less common for lactams.
Nucleophilic Addition: While less reactive than ketones, the C3-carbonyl can still undergo attack by strong nucleophiles such as Grignard reagents or organolithium compounds. These reactions can lead to ring-opening or the formation of hemiaminal intermediates, which can be further transformed. allstudiesjournal.com
Hydrolysis: The lactam ring can be opened via hydrolysis under acidic or basic conditions, yielding a δ-amino acid derivative. This reaction breaks the N2-C3 bond, disrupting the spirocyclic core's lactam portion and providing a linear amino acid with a piperidine (B6355638) substituent.
The general reactivity of carbonyl groups in such derivatives is ranked, with acyl halides being the most reactive and amides (like the lactam in this scaffold) being among the least reactive towards nucleophiles. allstudiesjournal.com
Transformations Involving the Nitrogen Atoms (N2 and N9)
The two nitrogen atoms in the 2,9-diazaspiro[5.5]undecan-3-one scaffold exhibit distinct reactivity. N9 is a typical secondary amine within a piperidine ring, making it nucleophilic and basic. In contrast, N2 is an amide (lactam) nitrogen, and its lone pair is delocalized into the C3-carbonyl group, rendering it significantly less nucleophilic. Consequently, most functionalization reactions occur selectively at the more reactive N9 position.
The N9 position is readily functionalized through various N-alkylation and N-arylation reactions. Typically, the N2 nitrogen remains unreactive under these conditions unless exceptionally harsh reagents are used. A common strategy involves the initial protection of one nitrogen, followed by functionalization of the other, although the inherent reactivity difference often makes this unnecessary for N9 modification.
N-Alkylation: Direct alkylation of the N9 atom can be achieved using alkyl halides or through reductive amination. In the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the N9 position is alkylated with a phenethyl group after Boc-deprotection, demonstrating a common strategy for introducing substituents at this site. acs.orgresearchgate.net
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for introducing aryl or heteroaryl substituents at the N9 position. acs.orgmdpi.com This method allows for the construction of complex molecules by linking the azaspirocyclic core to various aromatic systems. For instance, coupling with bromoaryl compounds has been used to synthesize potent enzyme inhibitors. uzh.chacs.org
Table 1: Examples of N9-Functionalization Reactions on Azaspirocyclic Scaffolds
| Reaction Type | Reagents and Conditions | Substituent Introduced at N9 | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., phenethyl bromide), Base (e.g., K2CO3), Solvent (e.g., DMF) | Alkyl groups (e.g., Phenethyl) | acs.orgresearchgate.net |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., RuPhos), Base (e.g., NaO-t-Bu) | Aryl or Heteroaryl groups | acs.orgmdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Activated heteroaryl chloride (e.g., 4,6-dichloropyrimidine) | Heteroaryl groups | uzh.chacs.org |
Acylation also occurs selectively at the N9 position due to its superior nucleophilicity compared to the N2 lactam nitrogen. This transformation is crucial for synthesizing a variety of derivatives, including amides and carbamates, which are important functional groups in medicinal chemistry.
The reaction is typically carried out using acylating agents like acyl chlorides or carboxylic acids activated with coupling reagents. For example, in the synthesis of GABA receptor antagonists, the N9 atom of a 3,9-diazaspiro[5.5]undecane core is acylated with an activated benzoic acid derivative using HBTU as a coupling agent and triethylamine (B128534) as a base. soton.ac.uk Similarly, acylation with acyl halides is a key step in the multi-step synthesis of other complex spirocyclic compounds. acs.orgresearchgate.net The resulting N-acyl derivatives often exhibit modified biological activities and physicochemical properties.
Ring Opening and Ring Modification Reactions of the Spirocyclic System
The stability of the 2,9-diazaspiro[5.5]undecan-3-one system is generally high, but specific reactions can induce ring opening or modification. The lactam ring is the more susceptible part of the scaffold to ring-opening reactions.
As mentioned in section 4.1, hydrolysis of the C3-N2 amide bond is a primary pathway for ring opening, leading to a piperidine-substituted δ-amino acid. This can be achieved under strong acidic or basic conditions. Reductive cleavage using potent hydrides can also open the lactam ring. The piperidine ring containing N9 is significantly more stable and generally remains intact under conditions that would cleave the lactam. Ring-opening reactions of spirocyclic systems containing strained rings like oxetanes have been studied, but the six-membered rings in the undecane (B72203) system are much less strained and therefore less prone to such reactions. nih.govresearchgate.net
Selective Functionalization at Peripheral Sites
Functionalization of the C-H bonds on the aliphatic backbone of the spirocycle (peripheral sites) is challenging due to their general inertness. However, achieving selectivity at these positions can lead to novel analogs with unique properties. Strategies for C-H functionalization often rely on directing groups or the inherent electronic properties of the molecule. nih.gov While specific examples for the 2,9-diazaspiro[5.5]undecan-3-one core are scarce, general principles of C-H activation can be applied. For instance, proximity-directing groups could be installed on the N9 atom to guide a metal catalyst to a specific C-H bond on either of the six-membered rings, enabling its conversion to a C-C or C-heteroatom bond. mdpi.comyoutube.com
Radical C-H Functionalization Strategies in Azaspirocycles
Radical C-H functionalization offers a powerful method for modifying inert C-H bonds, including those found in azaspirocycles. rsc.org Recent research has shed light on the reactivity and selectivity of azaspirocycles in such reactions. A 2024 study investigated the radical C-H xanthylation of various saturated heterocycles and their spirocyclic analogs. nih.gov
The study revealed fundamental differences in reactivity and selectivity between simple heterocycles and their spiro-counterparts. For azaspirocycles, the functionalization tends to occur at positions alpha to the nitrogen atoms due to the stabilizing effect of the nitrogen on the adjacent radical intermediate. However, the spirocyclic center significantly influences the regioselectivity. The rigid, three-dimensional nature of the spiro-scaffold can direct the radical abstraction to a specific C-H bond that might not be the most electronically favored but is sterically more accessible. nih.gov This research highlights the potential for achieving chemical tunability in the functionalization of spirocycles, which is advantageous for expanding their chemical space in medicinal chemistry. nih.gov
Table 2: Summary of Key Findings in Radical C-H Functionalization of Azaspirocycles
| Concept | Finding | Implication for 2,9-Diazaspiro[5.5]undecan-3-one | Reference |
|---|---|---|---|
| Reactivity Model | Radical C-H xanthylation was used as a model reaction. | Provides a predictable framework for planning radical functionalizations on the undecane backbone. | nih.gov |
| Regioselectivity | The spirocyclic core alters selectivity compared to simple piperidine or piperidinone rings. Steric accessibility can override electronic preference. | Functionalization at C4, C8, or C10 might be achievable and selective, depending on the specific radical reaction employed. | nih.gov |
| Chemical Tunability | The unique reactivity of spirocycles allows for pronounced chemical tunability. | Offers a pathway to create novel derivatives functionalized on the carbon skeleton, which is difficult to achieve with traditional methods. | nih.gov |
Application of 2,9 Diazaspiro 5.5 Undecan 3 One Hydrochloride As a Chemical Building Block and Scaffold
Design and Synthesis of Spirocyclic Scaffolds for Chemical Space Exploration
The exploration of chemical space is a primary objective in drug discovery and materials science, aiming to identify novel molecules with desired properties. Spirocyclic scaffolds, such as the 2,9-diazaspiro[5.5]undecane core, are instrumental in this endeavor due to their inherent three-dimensionality. Unlike flat, aromatic systems, spirocycles present substituents in well-defined vectors, allowing for a more comprehensive and nuanced exploration of three-dimensional space.
The synthesis of libraries based on the diazaspiro[5.5]undecane framework allows for the systematic variation of substituents at different positions of the scaffold. This "top-down" approach, where a central complex scaffold is remodeled, can lead to a diverse range of sp3-rich compounds. whiterose.ac.uk The resulting molecules often exhibit distinct phenotypic responses in biological screenings, highlighting the functional diversity that can be achieved from a single core structure. whiterose.ac.uk
Table 1: Comparison of Scaffolds for Chemical Space Exploration
| Scaffold Type | Key Features | Advantages in Chemical Space Exploration |
| Aromatic Rings | Planar, sp2-hybridized | Well-established synthetic methodologies |
| Fused Bicycles | Rigid, often planar or near-planar | Can mimic natural product substructures |
| Spirocycles (e.g., Diazaspiro[5.5]undecane) | Three-dimensional, sp3-rich, defined substituent vectors | Access to novel, unexplored regions of chemical space; improved physicochemical properties for drug discovery |
Utility in the Construction of Complex Organic Molecules
The 2,9-diazaspiro[5.5]undecane-3-one moiety serves as a valuable building block in the construction of more complex organic molecules. Its bifunctional nature, possessing both a lactam and a secondary amine, provides orthogonal handles for subsequent chemical transformations. This allows for the stepwise and controlled introduction of molecular complexity.
In medicinal chemistry, the incorporation of a diazaspiro[5.5]undecane core has been shown to be a successful strategy in the development of therapeutic agents. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for a range of biological activities, including the treatment of obesity and pain. nih.gov The spirocyclic core is often used as a central scaffold to which various functional groups are attached to optimize binding to biological targets.
Integration into Natural Product Synthesis Efforts
The structural motifs found in natural products often serve as inspiration for the design of new synthetic molecules. The diazaspiro[5.5]undecane skeleton is no exception, being a key structural feature in certain classes of alkaloids.
Total and Formal Syntheses of Histrionicotoxin (B1235042) Derivatives
The histrionicotoxins are a family of alkaloids isolated from the skin of neotropical poison frogs of the genus Dendrobates. These complex natural products are characterized by a 1-azaspiro[5.5]undecane core. While not a direct precursor, the synthesis of the closely related 1-azaspiro[5.5]undecane skeleton is a critical step in the total synthesis of histrionicotoxin and its derivatives. Synthetic strategies often focus on the stereocontrolled construction of this spirocyclic system. The knowledge gained from the synthesis of diazaspiro[5.5]undecane systems can inform and guide the development of new routes to these complex natural products.
Other Natural Product Inspired Fused and Spiro-Heterocyclic Scaffolds
Beyond the histrionicotoxins, the broader class of spiro-heterocyclic scaffolds, including diazaspiro[5.5]undecanes, are prevalent in a variety of natural products. The development of synthetic methodologies to access these core structures is an active area of research. Strategies such as ring distortion and ring construction are employed to create diverse libraries of natural product-inspired compounds. These efforts are crucial for understanding the biological activity of these natural products and for the development of new therapeutic agents.
Development of Azaspirocyclic Systems as Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The design of effective chiral ligands is central to the success of this field. Chiral azaspirocyclic systems, derived from scaffolds such as 2,9-diazaspiro[5.5]undecane, have emerged as a promising class of ligands.
The rigid spirocyclic framework can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. The nitrogen atoms within the diazaspiro[5.5]undecane structure can act as coordinating sites for the metal, while substituents on the scaffold can be modified to fine-tune the steric and electronic properties of the ligand. This modularity allows for the rational design of ligands for specific asymmetric transformations.
Table 2: Examples of Asymmetric Reactions Utilizing Chiral Spirocyclic Ligands
| Reaction Type | Chiral Ligand Class | Achieved Enantioselectivity (ee) |
| Asymmetric Hydrogenation | Spirocyclic P,N-ligands | Up to >99% |
| Asymmetric Allylic Alkylation | Spirocyclic Phosphoramidites | Up to 99% |
| Asymmetric Michael Addition | Spirocyclic Diamines | Up to 98% |
Role in Constructing Three-Dimensional Molecular Architectures for Rational Design
The principles of rational drug design rely on the understanding of three-dimensional molecular interactions between a ligand and its biological target. The incorporation of rigid, three-dimensional scaffolds like the 2,9-diazaspiro[5.5]undecane core is a key strategy in this endeavor. By pre-organizing the pharmacophoric elements in a defined spatial arrangement, these scaffolds can lead to compounds with higher binding affinity and selectivity.
The use of spirocyclic systems allows for the creation of molecules with increased sp3 character, which has been correlated with a higher success rate in clinical drug development. soton.ac.uk The conformational rigidity of the diazaspiro[5.5]undecane scaffold reduces the entropic penalty upon binding to a target, potentially leading to improved potency. Furthermore, the ability to introduce substituents at various positions on the scaffold provides a powerful tool for optimizing interactions with a protein binding pocket. For example, in the development of inhibitors for the METTL3/METTL14 protein complex, a 1,4,9-triazaspiro[5.5]undecan-2-one scaffold was instrumental in achieving a 1400-fold improvement in potency. acs.org
Conclusion and Future Perspectives
Summary of Key Research Advances
Research into diazaspiro[5.5]undecane derivatives has yielded a multitude of compounds with diverse biological activities. These scaffolds have proven to be "privileged structures" in drug discovery, capable of interacting with a wide range of biological targets. nih.govnih.gov Key research findings have demonstrated their efficacy as:
Neuropeptide Y (NPY) Y5 receptor antagonists , suggesting potential applications in the treatment of obesity. nih.gov
Acetyl-CoA carboxylase (ACC) inhibitors , which are also being investigated for metabolic disorders. nih.gov
Diglyceride acyltransferase (DGAT) inhibitors , another avenue for obesity treatment. nih.gov
Chemokine receptor (CXCR3) antagonists , indicating potential in inflammatory and autoimmune diseases. nih.gov
Aldosterone (B195564) synthase inhibitors , for conditions related to aldosterone excess. nih.gov
Gamma-aminobutyric acid type A (GABA-A) receptor antagonists , with potential applications in neurological disorders and immunomodulation. soton.ac.uk
Soluble epoxide hydrolase (sEH) inhibitors , showing promise for treating chronic kidney diseases. nih.gov
Methyltransferase-like 3 (METTL3) inhibitors , a target in cancer therapy. acs.org
Dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists , offering a novel approach to pain management. acs.org
This broad spectrum of activity underscores the versatility of the diazaspiro[5.5]undecane core in medicinal chemistry. nih.gov
Emerging Synthetic Strategies for Azaspiro[5.5]undecanes
The synthesis of the diazaspiro[5.5]undecane core has been a focus of considerable research, with several innovative strategies emerging. A common approach involves the construction of the second piperidine (B6355638) ring onto a pre-existing 4-substituted piperidine moiety. nih.gov Some of the notable synthetic methods include:
Pictet-Spengler reaction : This has been a method of choice for the cyclization step in the formation of the spiro linkage. nih.gov
Friedel-Crafts reaction : Utilized for the synthesis of benzene-fused derivatives. nih.gov
Beckmann rearrangement : Employed to form the final lactam ring in certain derivatives. nih.gov
Multi-component reactions : One-pot syntheses have been developed to improve efficiency and yield. nih.gov
Asymmetric synthesis : Methods for the enantioselective synthesis of diazaspiro[5.5]undecane derivatives are being explored to access specific stereoisomers with improved pharmacological profiles. researchgate.net
These evolving synthetic methodologies are crucial for generating diverse libraries of diazaspiro[5.5]undecane analogs for further biological evaluation.
Untapped Potential in Advanced Materials and Chemical Process Development
While the primary focus of research on azaspiro[5.5]undecanes has been in medicinal chemistry, their unique structural and chemical properties suggest untapped potential in other areas. The rigidity and defined stereochemistry of the spirocyclic system could be exploited in the development of:
Advanced Polymers : Incorporation of diazaspiro[5.5]undecane units into polymer backbones could lead to materials with novel thermal and mechanical properties.
Chiral Catalysts : The inherent chirality of certain diazaspiro[5.5]undecane derivatives could be leveraged in the design of new ligands for asymmetric catalysis.
Supramolecular Chemistry : The nitrogen atoms in the diazaspiro core can act as hydrogen bond donors and acceptors, making them interesting building blocks for the construction of complex supramolecular architectures.
Further exploration in these areas could significantly broaden the applications of this versatile class of compounds.
Future Directions in Theoretical and Computational Chemistry of Spirocycles
Theoretical and computational methods are playing an increasingly important role in understanding the properties and reactivity of complex molecules like spirocycles. uci.edu Future research in this area is likely to focus on:
Conformational Analysis : Detailed computational studies can provide insights into the preferred conformations of different diazaspiro[5.5]undecane derivatives, which is crucial for understanding their biological activity.
Reaction Mechanism Elucidation : Quantum chemical calculations can be used to investigate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the design of new synthetic routes. nih.gov
Structure-Activity Relationship (SAR) Studies : Computational modeling and molecular docking can help to rationalize the observed SAR of different series of compounds and guide the design of new analogs with improved potency and selectivity. acs.org
Prediction of Physicochemical Properties : In silico methods can be employed to predict properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
The synergy between experimental and computational chemistry will be vital for unlocking the full potential of diazaspiro[5.5]undecanes and other spirocyclic systems.
Q & A
Q. What are the recommended synthetic routes for 2,9-diazaspiro[5.5]undecan-3-one hydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization of precursor amines and subsequent acidification. For example:
- Step 1 : React a benzodioxane-containing precursor (e.g., 9-[2-(1,4-benzodioxan-2-yl)ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one) with methanol and methanolic HCl to form the hydrochloride salt .
- Step 2 : Purify the product via pH adjustment (e.g., using ammonium hydroxide to pH 12) and solvent extraction (e.g., methylene chloride) to isolate the free base, followed by recrystallization .
- Alternative : Cyclopropyl derivatives can be synthesized by treating intermediates with sodium hydroxide in dichloromethane, achieving ~80% yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm spirocyclic structure and proton environments (e.g., ketone and amine protons) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., CHNO·HCl) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 210–260 nm .
- Melting Point Analysis : Compare observed values (e.g., 225°–227°C for hydrochloride salts) with literature data .
Q. What are the primary biological targets and mechanisms of action reported for this compound?
Methodological Answer: The compound exhibits diverse biological activities:
- ER Stress Induction : Activates the unfolded protein response (UPR) via GRP78 upregulation in glioma cells, as shown in high-throughput screens using a GRP78 biosensor .
- Cyclin-Dependent Kinase (CDK) Inhibition : Analogues (e.g., 1,4-diazaspiro derivatives) inhibit CDKs, impacting cellular proliferation .
- RNA Modification Regulation : Related spirocyclic compounds (e.g., 1,4,9-triazaspiro derivatives) reduce m6A/A RNA levels by targeting METTL3 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
Methodological Answer:
- Core Modifications : Vary substituents on the spirocyclic scaffold (e.g., ethyl, cyclopropyl, or benzodioxane groups) to assess impacts on target binding .
- Functional Group Replacement : Substitute the ketone with imine or amide groups to alter solubility and metabolic stability .
- Assay Selection : Test derivatives in orthogonal assays (e.g., ER stress luciferase reporters, CDK inhibition assays, and RNA methylation profiling) to identify dual-mechanism candidates .
Q. How should researchers address contradictions in reported mechanisms of action (e.g., ER stress vs. CDK inhibition)?
Methodological Answer:
- Mechanistic Validation : Use siRNA knockdown of GRP78 or CDKs to determine if observed effects (e.g., cytotoxicity) are pathway-specific .
- Transcriptomic Profiling : Compare gene expression patterns in treated cells to distinguish ER stress signatures from cell cycle arrest markers .
- Dose-Response Studies : Establish if dual mechanisms occur at different concentrations (e.g., CDK inhibition at lower doses, ER stress at higher doses) .
Q. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Form Optimization : Compare hydrochloride, dihydrochloride, and free base forms for solubility in PBS or DMSO .
- Prodrug Design : Introduce ester or phosphate groups on the ketone to enhance aqueous solubility, with enzymatic cleavage in physiological conditions .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve plasma stability and blood-brain barrier penetration (critical for glioma models) .
Q. What in vivo models have been used to study this compound’s efficacy, and how can they be optimized?
Methodological Answer:
- Glioma Xenografts : Use 3D spheroid models in immunocompromised mice to evaluate ER stress-mediated cytotoxicity .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS after intravenous/oral administration .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodents to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
